Welcome to the BenchChem Online Store!
molecular formula C15H21BN2O4 B8530886 2-[N-(2-hydroxyethyl)anilino]ethanol; 2-pyridinylboronic acid

2-[N-(2-hydroxyethyl)anilino]ethanol; 2-pyridinylboronic acid

Cat. No. B8530886
M. Wt: 304.15 g/mol
InChI Key: HMQKXPNXTCBNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07026479B2

Procedure details

Under nitrogen, a stirred solution of 2-bromopyridine (843 g, 5.33 mol) and triisopropylborate (1.20 kg, 6.40 mol) in THF (6.74 l) was cooled to −75° C. A 1.6M solution of n-BuLi in hexanes (4.00 l, 6.40 mol) was added at such a rate that the temperature did not exceed −67° C. After completion of the addition, the reaction was allowed to warm to room temperature and stirred at this temperature for 16 hours. After this time, a solution of N-phenyldiethanolamine (966 g, 5.33 mol) in THF (966 ml) was added and the resulting mixture heated at reflux for 4 hours. The solvent was distilled and replaced with isopropanol until the head temperature was 76° C. (distilling 11.3 l and adding in 8.4 l of isopropanol during the process). The mixture was cooled to room temperature and stirred at this temperature for 12 hours. The mixture was filtered, the solid washed with isopropanol (1.7 l) and dried in vacuo overnight at 40° C. to give 1605 g of the subtitle compound. Analysis by 1H NMR showed a ratio of pyridine: N-phenyldiethanolamine (or lithium alkoxide): isopropyl of 1:1.25:1.55.
Quantity
843 g
Type
reactant
Reaction Step One
Quantity
1.2 kg
Type
reactant
Reaction Step One
Name
Quantity
6.74 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
966 g
Type
reactant
Reaction Step Three
Name
Quantity
966 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([O:11][B:12](OC(C)C)[O:13]C(C)C)(C)C.[Li]CCCC.[C:26]1([N:32]([CH2:36][CH2:37][OH:38])[CH2:33][CH2:34][OH:35])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C1COCC1>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[B:12]([OH:13])[OH:11].[C:26]1([N:32]([CH2:36][CH2:37][OH:38])[CH2:33][CH2:34][OH:35])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:5.6|

Inputs

Step One
Name
Quantity
843 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
1.2 kg
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
6.74 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
4 L
Type
reactant
Smiles
Step Three
Name
Quantity
966 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(CCO)CCO
Name
Quantity
966 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed −67° C
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled
CUSTOM
Type
CUSTOM
Details
was 76° C.
DISTILLATION
Type
DISTILLATION
Details
distilling 11.3 l
ADDITION
Type
ADDITION
Details
adding in 8.4 l of isopropanol during the process)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred at this temperature for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid washed with isopropanol (1.7 l)
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=C(C=CC=C1)B(O)O.C1(=CC=CC=C1)N(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1605 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.